Cy5-ProTx-I Cy5-ProTx-I Cy5-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735577
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Cy5-ProTx-I

CAS No.:

Cat. No.: VC20735577

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Cy5-ProTx-I -

Specification

Introduction

Chemical Structure and Properties

Amino Acid Sequence and Structural Features

Cy5-ProTx-I maintains the core structure of the native ProTx-I peptide. The amino acid sequence of the peptide component is: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OH . The peptide contains multiple cysteine residues that form crucial disulfide bridges, which are essential for maintaining its three-dimensional structure and biological activity.

The disulfide bridges in Cy5-ProTx-I include connections between:

  • Cys2 and Cys16

  • Cys9 and Cys21

  • Cys15 and Cys28

These disulfide bonds create a rigid, stable structure that enables the peptide to interact specifically with its target ion channels. The synthesis process typically involves the initial formation of a linear peptide, followed by oxidation to create the cyclic structure with these disulfide bonds.

Physical and Spectral Properties

The molecular weight of Cy5-ProTx-I is approximately 3987.50 Da. When conjugated with the Cy5 fluorophore, the compound exhibits distinctive fluorescence properties that make it valuable for imaging applications:

  • Excitation wavelength: 646 nm

  • Emission wavelength: 662 nm

These spectral characteristics place it in the far-red region of the visible spectrum, which is advantageous for biological imaging as it minimizes autofluorescence background and provides better tissue penetration compared to fluorophores that emit at shorter wavelengths.

Biological Activity and Target Specificity

Ion Channel Targeting Profile

Cy5-ProTx-I exhibits selective inhibitory effects on specific voltage-gated sodium channels, with its primary target being the voltage-gated sodium channel subtype Nav1.8 . This ion channel plays a significant role in pain signaling pathways, particularly in nociceptive neurons. The compound demonstrates high potency against Nav1.8 with an IC50 value of 27 nM .

Beyond its primary target, Cy5-ProTx-I also affects other voltage-gated sodium channels with varying degrees of potency:

Ion ChannelIC50 ValueRelative Selectivity
Nav1.827 nMPrimary target
Nav1.250-100 nMSecondary target
Nav1.550-100 nMSecondary target
Nav1.750-100 nMSecondary target
Cav3.150 nMOff-target activity

The compound also shows activity against T-type calcium channels, specifically Cav3.1, by shifting their voltage dependence of activation without affecting the voltage dependence of inactivation .

Mechanism of Action

Cy5-ProTx-I functions primarily as a gating modifier of voltage-gated sodium channels rather than a pore blocker. It binds to the voltage sensor domains of these channels, particularly to the S3-S4 extracellular loops, which are responsible for sensing membrane potential changes and initiating channel opening. By binding to these regions, Cy5-ProTx-I stabilizes the channel in its closed state, preventing it from opening in response to depolarization.

This mechanism is particularly relevant for Nav1.8, which exhibits distinctive electrophysiological properties compared to other sodium channel subtypes. Nav1.8 is characterized by:

  • Slow activation kinetics

  • Fast inactivation

  • Depolarized voltage dependence of activation (V1/2 = -02 mV)

These properties make Nav1.8 particularly important in pain signaling pathways, especially in inflammatory and neuropathic pain conditions where this channel is often upregulated.

Applications in Research and Medicine

Imaging Applications

The Cy5 fluorophore conjugation makes Cy5-ProTx-I a valuable tool for visualizing the distribution and dynamics of Nav1.8 channels in biological systems . Similar fluorescently labeled toxins have been used to:

  • Visualize the spatial distribution of ion channels across the cell membrane

  • Study channel clustering and co-localization with other cellular components

  • Investigate changes in channel expression and localization under pathological conditions

  • Track real-time dynamics of channels in living cells

The far-red fluorescence properties of the Cy5 moiety are particularly advantageous for deep tissue imaging and for reducing background autofluorescence, enhancing the signal-to-noise ratio in biological samples .

Neuroscience Research

In neuroscience research, Cy5-ProTx-I serves as a valuable tool for studying:

  • The role of Nav1.8 in pain signaling pathways

  • Mechanisms of neuropathic and inflammatory pain

  • Potential therapeutic targets for pain management

  • Structural and functional properties of voltage-gated sodium channels

The compound is frequently used in fluorescence microscopy and other imaging techniques to visualize the binding of the toxin to its target channels in live cells or tissues, providing insights into channel distribution and dynamics.

Drug Development Applications

Given the importance of Nav1.8 as a target for pain management, Cy5-ProTx-I serves as a valuable tool in drug discovery processes aimed at developing novel analgesics. Applications include:

  • High-throughput screening assays to identify compounds that compete with Cy5-ProTx-I binding

  • Structure-activity relationship studies to understand the molecular interactions between the toxin and its target channels

  • Validation of binding sites for potential therapeutic agents

  • Evaluation of off-target effects on other ion channels

Fluorescently labeled toxins similar to Cy5-ProTx-I have been used successfully in clinical trials for imaging applications, suggesting potential translational applications for Cy5-ProTx-I in diagnostic or therapeutic contexts .

Synthesis and Production

Chemical Synthesis Approach

The synthesis of Cy5-ProTx-I involves a multi-step process:

  • Solid-phase peptide synthesis (SPPS) of the linear ProTx-I peptide

  • Controlled oxidation to form the correct disulfide bridges

  • Purification of the folded peptide

  • Site-specific conjugation of the Cy5 fluorophore

  • Final purification of the labeled peptide

The critical step in this process is the formation of the correct disulfide bridges, which are essential for the peptide's structural integrity and biological activity. This typically involves controlled oxidation conditions to ensure the formation of the native disulfide pattern.

Comparison with Similar Compounds

Other Fluorescently Labeled Toxins

Cy5-ProTx-I belongs to a growing family of fluorescently labeled toxins designed for studying ion channels. Similar compounds include:

  • Cy5-HsTX1[R14A]: A toxin targeting Kv1.3 channels, used for visualizing these channels in microglia cells and for biodistribution studies in mice

  • Cy5.5-Chlorotoxin (CTX): A peptide derived from scorpion venom, used for tumor imaging in clinical trials

  • ATTO594-TsTx: Used to visualize Kv1.2 subunits in rat cerebellum

These compounds share the common strategy of combining the selective binding properties of venom-derived peptides with the visualization capabilities of fluorescent dyes, creating dual-function tools for research and potential clinical applications.

Comparative Targeting Specificity

When compared to other toxins targeting voltage-gated sodium channels, ProTx-I (and thus Cy5-ProTx-I) shows a distinctive targeting profile:

ToxinPrimary TargetSecondary TargetsUnique Features
Cy5-ProTx-INav1.8Nav1.2, 1.5, 1.7Also affects Cav3.1
ProTx-IINav1.7Multiple NavHigher selectivity for Nav1.7
HwTx-IVNav1.7LimitedMinimal off-target effects
μ-ConotoxinsNav1.4, Nav1.2Varies by subtypePore blockers rather than gating modifiers

This comparative profile highlights the unique position of Cy5-ProTx-I as a tool particularly suited for studying Nav1.8 channels, which are prominently involved in pain signaling .

Future Perspectives and Ongoing Research

Emerging Research Directions

Current research trends involving Cy5-ProTx-I and similar compounds include:

  • Development of improved variants with enhanced selectivity for specific channel subtypes

  • Combination with other imaging modalities for multimodal imaging

  • Integration with nanotechnology platforms for enhanced delivery and functionality

  • Application in high-resolution imaging techniques such as super-resolution microscopy

  • Use in studying ion channel dynamics in real-time in living organisms

These directions reflect the growing importance of targeted molecular probes in understanding ion channel biology and developing new therapeutic strategies for ion channel-related disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator